4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a sulfamoyl group, an oxadiazole ring, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and the benzamide moiety would likely contribute to the rigidity of the molecule, while the sulfamoyl group could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
One of the applications of similar compounds involves their use as corrosion inhibitors. For example, oxadiazole derivatives have been shown to perform excellently as corrosion inhibitors for mild steel in sulfuric acid media. The effectiveness of these compounds can exceed 96% under certain conditions, indicating their potential in protecting metals from corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Organic Synthesis and Material Science
Compounds containing the oxadiazole moiety are also significant in organic synthesis and material science. They have been utilized in the synthesis of hole-blocking materials for organic light-emitting diodes (OLEDs), showcasing their importance in the development of electronic devices. Such materials can improve the efficiency of OLEDs, indicating the role of these compounds in advancing display technologies (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Anticancer and Antimicrobial Activities
Furthermore, derivatives of oxadiazole have been explored for their anticancer and antimicrobial properties. Specific compounds have shown activity against breast cancer cell lines and various bacteria, highlighting their potential in medical and pharmaceutical applications. This suggests that these compounds could be valuable in the development of new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Nematicidal Activity
Additionally, certain oxadiazole derivatives containing the thiadiazole amide group have been synthesized and evaluated for their nematicidal activities. These compounds have shown promising activity against the pine wood nematode, suggesting their application in agriculture for pest control (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O6S2/c1-28-11-9-24(10-12-29-2)32(26,27)14-5-3-13(4-6-14)17(25)21-19-23-22-18(30-19)15-7-8-16(20)31-15/h3-8H,9-12H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZGIAHBNAZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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